molecular formula C17H15NO6 B5697441 5-(acetyloxy)-2-[(phenoxyacetyl)amino]benzoic acid

5-(acetyloxy)-2-[(phenoxyacetyl)amino]benzoic acid

Cat. No. B5697441
M. Wt: 329.30 g/mol
InChI Key: AOAYBLGAMPPSLF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(acetyloxy)-2-[(phenoxyacetyl)amino]benzoic acid, also known as APAP, is a widely used chemical compound in scientific research. It is a non-steroidal anti-inflammatory drug (NSAID) that is commonly used as an analgesic and antipyretic agent. APAP is synthesized through a complex process and has been widely studied for its mechanism of action, biochemical and physiological effects, and future directions in scientific research.

Mechanism of Action

The mechanism of action of 5-(acetyloxy)-2-[(phenoxyacetyl)amino]benzoic acid is not fully understood, but it is believed to involve inhibition of the cyclooxygenase (COX) enzyme. COX is responsible for the production of prostaglandins, which are involved in inflammation and pain. By inhibiting COX, 5-(acetyloxy)-2-[(phenoxyacetyl)amino]benzoic acid reduces the production of prostaglandins, leading to a reduction in inflammation and pain.
Biochemical and Physiological Effects:
5-(acetyloxy)-2-[(phenoxyacetyl)amino]benzoic acid has several biochemical and physiological effects, including analgesic, antipyretic, and anti-inflammatory properties. It is also known to have antioxidant properties and has been shown to protect against oxidative stress in various tissues. 5-(acetyloxy)-2-[(phenoxyacetyl)amino]benzoic acid has been shown to affect the activity of several enzymes, including COX, peroxidase, and glutathione S-transferase.

Advantages and Limitations for Lab Experiments

5-(acetyloxy)-2-[(phenoxyacetyl)amino]benzoic acid has several advantages for use in lab experiments. It is readily available and relatively inexpensive. It is also stable and has a long shelf life, making it easy to store and transport. However, there are also some limitations to its use. 5-(acetyloxy)-2-[(phenoxyacetyl)amino]benzoic acid has a narrow therapeutic window, meaning that the dose must be carefully controlled to avoid toxicity. It is also known to have some side effects, including liver damage, which can limit its use in certain experiments.

Future Directions

There are several future directions for research involving 5-(acetyloxy)-2-[(phenoxyacetyl)amino]benzoic acid. One area of interest is the development of new drugs based on the structure of 5-(acetyloxy)-2-[(phenoxyacetyl)amino]benzoic acid. Another area of research is the investigation of the role of 5-(acetyloxy)-2-[(phenoxyacetyl)amino]benzoic acid in oxidative stress and its potential as a therapeutic agent for diseases involving oxidative stress. Additionally, there is ongoing research into the mechanism of action of 5-(acetyloxy)-2-[(phenoxyacetyl)amino]benzoic acid and its effects on various enzymes and pathways in the body.

Synthesis Methods

5-(acetyloxy)-2-[(phenoxyacetyl)amino]benzoic acid is synthesized through a multi-step process involving several chemical reactions. The starting material for the synthesis is 2-aminophenol, which is first acetylated to form N-acetyl-2-aminophenol. This intermediate is then reacted with phenoxyacetic acid to form 2-(phenoxyacetyl)amino-N-acetylbenzamide. Finally, this compound is further reacted with acetic anhydride to form the final product, 5-(acetyloxy)-2-[(phenoxyacetyl)amino]benzoic acid.

Scientific Research Applications

5-(acetyloxy)-2-[(phenoxyacetyl)amino]benzoic acid has been widely used as a tool in scientific research due to its analgesic and antipyretic properties. It has been used as a model compound to study the mechanism of action of NSAIDs and to investigate the biochemical and physiological effects of these drugs. 5-(acetyloxy)-2-[(phenoxyacetyl)amino]benzoic acid has also been used in studies related to inflammation, pain, and fever.

properties

IUPAC Name

5-acetyloxy-2-[(2-phenoxyacetyl)amino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15NO6/c1-11(19)24-13-7-8-15(14(9-13)17(21)22)18-16(20)10-23-12-5-3-2-4-6-12/h2-9H,10H2,1H3,(H,18,20)(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOAYBLGAMPPSLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC(=C(C=C1)NC(=O)COC2=CC=CC=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(Acetyloxy)-2-[(phenoxyacetyl)amino]benzoic acid

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